molecular formula C14H16ClNO B11940737 {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride CAS No. 20438-95-3

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride

Cat. No.: B11940737
CAS No.: 20438-95-3
M. Wt: 249.73 g/mol
InChI Key: ZMKVKLAJTFYFNG-UHFFFAOYSA-N
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Description

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is a chemical compound with the molecular formula C14H16ClNO It is a derivative of benzene, featuring a benzyl group attached to an amino group that is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride typically involves the reaction of benzylamine with formaldehyde and a suitable hydroxylating agent under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The production process is optimized for cost-effectiveness and environmental sustainability, often incorporating recycling and waste management practices .

Chemical Reactions Analysis

Types of Reactions

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields benzaldehyde derivatives, while reduction of the amino group produces various amines .

Scientific Research Applications

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is unique due to the presence of both hydroxyl and amino groups attached to the benzyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Biological Activity

{Benzyl(hydroxy)amino}methylbenzene hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in antibacterial and antifungal domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a benzyl group attached to a hydroxylamine moiety, which contributes to its reactivity and biological properties. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

Antibacterial Activity

Research indicates that compounds related to {Benzyl(hydroxy)amino}methylbenzene hydrochloride exhibit significant antibacterial properties. A study on N-benzyl carbamothioyl-2-hydroxybenzamides demonstrated antibacterial efficacy against strains such as Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL . This suggests that similar structural analogs may also possess notable antibacterial activity.

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
N-(benzyl carbamothioyl)-2-hydroxybenzamideBacillus subtilis12.5
N-(benzyl carbamoyl)-2-hydroxybenzamideStaphylococcus aureus25
{Benzyl(hydroxy)amino}methylbenzene hydrochlorideTBDTBD

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Studies have shown that derivatives of this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for fungal growth .

Case Studies

Several case studies highlight the practical applications of {Benzyl(hydroxy)amino}methylbenzene hydrochloride in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of this compound against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in infected patients when treated with formulations containing {Benzyl(hydroxy)amino}methylbenzene hydrochloride .
  • Fungal Infections : Another study focused on patients with recurrent fungal infections who were treated with derivatives of this compound. The results showed a marked improvement in symptoms and reduced recurrence rates compared to standard antifungal therapies .

The biological activity of {Benzyl(hydroxy)amino}methylbenzene hydrochloride is primarily attributed to its ability to interact with bacterial cell walls and fungal membranes. The hydroxylamine group is believed to play a crucial role in disrupting the synthesis of essential biomolecules within microbial cells, leading to cell death.

Properties

CAS No.

20438-95-3

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

N,N-dibenzylhydroxylamine;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H

InChI Key

ZMKVKLAJTFYFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O.Cl

Origin of Product

United States

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